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Compound of Interest

Compound Name: (S)-(+)-2-Octanol
CAS No.: 6169-06-8
Cat. No.: B1225365
Get Quote
. J

Spectroscopic Data for (S)-(+)-2-Octanol: A
Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-Octanol,
a chiral secondary alcohol with applications in the flavor and fragrance industry, as well as in
chemical synthesis. The following sections present nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed
experimental protocols for data acquisition. This document is intended for researchers,
scientists, and professionals in drug development who require a thorough understanding of the
analytical characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-(+)-2-Octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
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Solvent: CDCls, Reference: TMS (0 ppm)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.80 sextet 1H H-2
~1.68 broad s 1H OH
H-3, H-4, H-5, H-6, H-
~151-1.18 m 10H ;
~1.18 d 3H H-1
~0.89 t 3H H-8
13C NMR Data
Solvent: CDCIs, Reference: CDCIs (77.16 ppm)
Chemical Shift (8) ppm Carbon Assignment
~68.3 C-2
~39.4 C-3
~31.8 C-5
~29.3 C-6
~25.8 C-4
~23.5 C-1
~22.6 C-7
~14.1 C-8
Infrared (IR) Spectroscopy
Sample Preparation: Neat Liquid Film
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Wavenumber (cm~—?) Description of Absorption Functional Group
~3340 (broad) Strong, broad absorption O-H stretch (alcohol)
~2925 Strong, sharp absorption C-H stretch (alkane)
~2855 Strong, sharp absorption C-H stretch (alkane)
~1465 Medium absorption C-H bend (alkane)
~1375 Medium absorption C-H bend (alkane)
~1110 Strong absorption C-O streteh (secondary
alcohol)

Mass Spectrometry (MS)

lonization Method: Electron lonization (El)
mlz Relative Intensity (%) Assignment
130 <1 [M]* (Molecular lon)
115 ~5 [M-CHs]*
87 ~10 [M-C3H7]*
73 ~20 [M-CaHo]*
59 ~40 [C3H-O]*
45 100 [C2H50]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of (S)-(+)-2-Octanol (approximately 10-20 mg for *H NMR, 50-
100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1225365/docs?utm_src=pdf-body#spectroscopic-data-for-s-2-octanol-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225365?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

(CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube.

Instrumentation: A 300 MHz (or higher field) NMR spectrometer is used for data acquisition.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: ~12 ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 512-1024.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1.5 s.

Spectral Width: ~200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00
ppm for *H NMR and the residual CDCls signal at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: A single drop of neat (S)-(+)-2-Octanol is placed on the surface of a
clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create
a thin liquid film between the plates.[1]
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Acquisition Parameters:

Spectral Range: 4000-400 cm~1.[2]

Resolution: 4 cm~1.

Number of Scans: 16.

Mode: Transmittance or Absorbance.

Procedure:

e Abackground spectrum of the empty spectrometer is recorded.

e The prepared salt plate "sandwich" containing the sample is placed in the sample holder.

e The sample spectrum is recorded. The final spectrum is presented as a ratio of the sample
spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of (S)-(+)-2-Octanol is introduced into the mass
spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS),
injected onto a GC column for separation prior to ionization. For a volatile liquid, direct
introduction can be achieved by heating the sample to generate sufficient vapor pressure.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Acquisition Parameters:

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Source Temperature: ~200-250 °C.

Mass Range: m/z 40-200.
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e Scan Speed: ~1 scan/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and
the characteristic fragmentation pattern. The relative intensities of the fragment ions are
calculated with respect to the base peak (the most intense peak in the spectrum).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-(+)-2-Octanol.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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